Elpetrigine - 212778-82-0

Elpetrigine

Catalog Number: EVT-266988
CAS Number: 212778-82-0
Molecular Formula: C10H7Cl3N4
Molecular Weight: 289.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elpetrigine, also known as GW 273293 and JZP-4, is a potent calcium and sodium channel blocker, which is currently being evaluated in patients as an anticonvulsant and mood stabilizer. JZP-4 could have anxiolytic effects in addition to the anticonvulsant, antidepressant and antimania effects reported earlier.
Source and Classification

Elpetrigine is derived from the chemical class of phenylpyrimidines. Its development was driven by the need for effective antiepileptic medications with improved safety and efficacy profiles compared to existing treatments. The compound's mechanism involves selective inhibition of voltage-gated sodium channels, contributing to its therapeutic effects in managing seizure disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Elpetrigine involves several key steps that include the formation of the pyrimidine ring and subsequent functionalization. One notable method employs a multi-step synthetic route starting from readily available precursors. The general procedure can be summarized as follows:

  1. Formation of the Pyrimidine Core: The initial step typically involves cyclization reactions that construct the pyrimidine ring system.
  2. Functionalization: This is followed by various substitution reactions where specific functional groups are introduced to enhance the pharmacological properties of the compound.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for biological testing.

The detailed synthesis pathways can vary, but they generally follow established organic synthesis protocols tailored to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

Elpetrigine has a complex molecular structure characterized by a phenyl group attached to a pyrimidine ring. The molecular formula is C14H16N4C_{14}H_{16}N_4, indicating a significant nitrogen content which is crucial for its biological activity.

  • Molecular Weight: Approximately 240.3 g/mol
  • Structural Features: The compound features multiple functional groups that contribute to its interaction with sodium channels, including amine and aromatic functionalities which enhance lipophilicity and membrane penetration.
Chemical Reactions Analysis

Reactions and Technical Details

Elpetrigine undergoes various chemical reactions that are pivotal in its pharmacological function:

  1. Sodium Channel Interaction: It binds to specific sites on voltage-gated sodium channels, inhibiting their opening during depolarization.
  2. Metabolic Stability: The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions, affecting its bioavailability and half-life.

The kinetics of these reactions are critical for understanding the drug's efficacy and safety profile in clinical applications.

Mechanism of Action

Process and Data

Elpetrigine's mechanism of action centers on its ability to selectively block sodium channels in neurons:

  • Inhibition of Neuronal Excitability: By preventing sodium influx during action potentials, Elpetrigine stabilizes neuronal membranes, thus reducing the likelihood of seizure activity.
  • Selectivity: It exhibits preferential binding to inactive states of sodium channels, which enhances its therapeutic window by minimizing effects on normal neuronal firing.

This mechanism is supported by electrophysiological studies demonstrating reduced excitatory neurotransmission in the presence of the drug.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Elpetrigine exhibits several noteworthy physical and chemical properties:

  • Solubility: The compound is moderately soluble in organic solvents but has limited aqueous solubility, which can affect its formulation as an oral medication.
  • Stability: It shows good thermal stability under standard storage conditions but may degrade under extreme pH or light exposure.
  • Melting Point: Typically ranges between 120-130 °C, indicating solid-state stability conducive for pharmaceutical applications.

These properties are critical for formulation scientists when developing dosage forms that ensure optimal bioavailability.

Applications

Scientific Uses

Elpetrigine has been explored primarily for its use in treating epilepsy but also shows potential in other neurological conditions such as neuropathic pain and bipolar disorder due to its mechanism of stabilizing neuronal excitability.

  • Clinical Trials: Ongoing research includes evaluating its effectiveness compared to traditional antiepileptic drugs, focusing on both efficacy and side effect profiles.
  • Research Applications: Beyond clinical use, Elpetrigine serves as a valuable tool in neuroscience research for studying sodium channel physiology and pathophysiology associated with various neurological disorders.
Introduction to Elpetrigine: Context and Significance

Historical Development and Discovery of Elpetrigine

Elpetrigine (CAS# 212778-82-0), also designated as GW-273293 or JZP-4, emerged from pharmaceutical research targeting novel neuromodulators. Initially synthesized as a potent dual blocker of voltage-gated sodium and calcium channels, its development aimed to address unmet needs in treating refractory epilepsy and mood disorders. Early preclinical studies characterized it as a structural analogue of phenyltriazine anticonvulsants like lamotrigine but with distinct binding kinetics [1]. The compound underwent evaluation for anticonvulsant, antidepressant, and antimania effects in animal models, where it demonstrated additional anxiolytic properties—a therapeutic dimension not fully realized in first-generation channel blockers [1]. By the mid-2000s, Elpetrigine entered Phase 2 clinical trials for epilepsy and bipolar disorder, though commercial availability remains limited to research-grade custom synthesis [1] [5].

Table 1: Key Milestones in Elpetrigine Development | Year | Development Phase | Significant Findings | |----------|------------------------|---------------------------| | Pre-2000 | Discovery & Preclinical | Identified as Na⁺/Ca²⁺ channel blocker; anxiolytic effects in animal models | | 2008 | Clinical Research | Anticonvulsant and mood-stabilizing efficacy reported in bipolar models | | 2025 | Status | Research-use only; Phase 2 for epilepsy and bipolar disorder |

Position in the Landscape of Sodium and Calcium Channel Modulators

Elpetrigine occupies a unique niche among neuronal channel modulators due to its dual inhibition of voltage-sensitive sodium channels (Nav1.2) and voltage-gated calcium channels (VDCCs). Unlike classical sodium channel blockers (e.g., phenytoin), Elpetrigine exhibits state-dependent binding, preferentially inhibiting channels during high-frequency neuronal firing—a trait critical for suppressing pathological hyperactivity without disrupting baseline neurotransmission [1] [3]. Its chemical structure, 3-(2,3,5-trichlorophenyl)pyrazine-2,6-diamine, differentiates it structurally from lamotrigine (a dichlorophenyltriazine), potentially enhancing its affinity for calcium channels [1] [6].

Mechanistically, Elpetrigine aligns with Class Ib sodium channel inhibitors like mexiletine, characterized by rapid on/off binding kinetics that minimize cardiac conduction risks—a significant advantage over Class Ic agents (e.g., flecainide) [3] [7]. For calcium channels, it selectively targets L-type and N-type VDCCs, reducing glutamate release and cortical hyperexcitability, similar to ziconotide but with oral bioavailability [3] [10]. This dual action broadens its therapeutic scope to conditions involving excitotoxicity, such as neuropathic pain and bipolar depression, where single-target agents show limited efficacy [1] [4].

Table 2: Comparative Profile of Select Channel Modulators | Compound | Primary Targets | Therapeutic Applications | Binding Kinetics | |--------------|---------------------|------------------------------|----------------------| | Elpetrigine | Nav1.2, L/N-type VDCCs | Epilepsy, bipolar disorder, anxiety | Rapid (Class Ib-like) | | Lamotrigine | Nav1.2/1.6, T-type VDCCs | Epilepsy, bipolar maintenance | Intermediate | | Mexiletine | Nav1.1-1.7 | Neuropathic pain, arrhythmia | Rapid (Class Ib) | | Ziconotide | N-type VDCCs | Intractable pain | Irreversible |

Rationale for Targeting Nav1.2 and VDCCs in Neurological Disorders

The pathophysiological basis for Elpetrigine’s focus on Nav1.2 and VDCCs lies in their roles in neuronal hyperexcitability and neurotransmitter dysregulation. Nav1.2 channels, densely expressed in cortical and limbic regions, regulate action potential initiation and propagation. Gain-of-function mutations in SCN2A (encoding Nav1.2) are linked to epileptic encephalopathies and autism spectrum disorders, making this subunit a high-priority target for seizure control and mood stabilization [4]. By contrast, VDCCs—particularly L-type channels in dendrites and N-type in presynaptic terminals—modulate calcium influx-triggered exocytosis of glutamate. Dysregulated calcium signaling exacerbates excitotoxic damage in bipolar depression and chronic epilepsy [2] [10].

Elpetrigine’s dual blockade concurrently dampens sodium-dependent high-frequency firing and calcium-mediated glutamate release, disrupting a vicious cycle of hyperexcitability. Preclinical studies confirm it suppresses persistent sodium currents (INa,P), which generate subthreshold depolarizations and facilitate burst firing in epileptic neurons [4] [10]. Simultaneously, its VDCC inhibition reduces evoked glutamate bursts by >50% at therapeutic concentrations, a critical neuroprotective mechanism absent in pure sodium channel blockers like carbamazepine [10]. This synergy is especially relevant in bipolar disorder, where aberrant calcium signaling in prefrontal neurons correlates with depressive relapse [2].

Table 3: Pathophysiological Roles of Elpetrigine’s Molecular Targets | Target | Physiological Role | Pathological Involvement | Therapeutic Outcome of Blockade | |------------|------------------------|-----------------------------|-----------------------------------| | Nav1.2 | Action potential initiation | Seizure spread, neuronal hyperexcitability | Reduced high-frequency firing | | L-type VDCC | Dendritic Ca²⁺ influx, gene regulation | Excitotoxicity, mood episode recurrence | Attenuated Ca²⁺-dependent signaling | | N-type VDCC | Presynaptic glutamate release | Neuropathic pain, cortical hyperexcitability | Suppressed excitatory transmission |

Table 4: Elpetrigine and Related Compound Names | Compound Name | Designation Type | Source | |-------------------|----------------------|------------| | Elpetrigine | USAN/INN | [1] | | GW-273293 | Developer code (GlaxoWellcome) | [1] | | JZP-4 | Developer code (Jazz Pharmaceuticals) | [1] [5] | | 3-(2,3,5-trichlorophenyl)pyrazine-2,6-diamine | IUPAC name | [1] |

Properties

CAS Number

212778-82-0

Product Name

Elpetrigine

IUPAC Name

3-(2,3,5-trichlorophenyl)pyrazine-2,6-diamine

Molecular Formula

C10H7Cl3N4

Molecular Weight

289.5 g/mol

InChI

InChI=1S/C10H7Cl3N4/c11-4-1-5(8(13)6(12)2-4)9-10(15)17-7(14)3-16-9/h1-3H,(H4,14,15,17)

InChI Key

NNXUYJFHOVCRSM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C2=NC=C(N=C2N)N)Cl)Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

GW273293; GW-273293; GW 273293; JZP-4; JZP 4; JZP4; Elpetrigine.

Canonical SMILES

C1=C(C=C(C(=C1C2=NC=C(N=C2N)N)Cl)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.